molecular formula C₁₃H₁₉D₃N₄O₇ B1141343 Laninamivir-d3 CAS No. 1286920-52-2

Laninamivir-d3

Cat. No.: B1141343
CAS No.: 1286920-52-2
M. Wt: 349.35
InChI Key:
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Description

Laninamivir-d3 is a deuterated form of laninamivir, a neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B viruses. This compound is structurally similar to laninamivir but contains deuterium atoms, which can enhance its metabolic stability and prolong its half-life. This compound is particularly significant in the context of antiviral therapies, especially for influenza, due to its long-acting properties and effectiveness against various strains of the virus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of laninamivir-d3 involves multiple steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms, which can be achieved through deuterium exchange reactions or by using deuterated reagents. The synthetic route typically involves the following steps:

    Formation of the pyran ring: This step involves the cyclization of a suitable precursor to form the pyran ring structure.

    Introduction of functional groups: Various functional groups, such as hydroxyl, amino, and carboxyl groups, are introduced through a series of chemical reactions, including oxidation, reduction, and substitution reactions.

    Deuterium incorporation: Deuterium atoms are introduced at specific positions using deuterated reagents or through deuterium exchange reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key considerations include:

    Reaction temperature and pressure: Optimizing these parameters to achieve the desired reaction rate and product yield.

    Purification methods: Using techniques such as crystallization, chromatography, and distillation to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Laninamivir-d3 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: Replacement of functional groups with other groups using suitable reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution reagents: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions include various intermediates and derivatives of this compound, which can be further modified to enhance its antiviral properties.

Scientific Research Applications

Laninamivir-d3 has several scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of deuterium incorporation on the stability and reactivity of organic molecules.

    Biology: Investigated for its antiviral properties and mechanism of action against influenza viruses.

    Medicine: Explored as a potential therapeutic agent for the treatment and prophylaxis of influenza.

    Industry: Used in the development of long-acting antiviral drugs with improved pharmacokinetic properties.

Mechanism of Action

Laninamivir-d3 exerts its antiviral effects by inhibiting the neuraminidase enzyme, which is essential for the release of new viral particles from infected cells. By binding to the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues on the surface of host cells, thereby inhibiting viral replication and spread. The molecular targets include the neuraminidase enzyme of influenza A and B viruses, and the pathways involved include the inhibition of viral release and propagation.

Comparison with Similar Compounds

Laninamivir-d3 is compared with other neuraminidase inhibitors, such as zanamivir, oseltamivir, and peramivir. While all these compounds target the neuraminidase enzyme, this compound has unique features, including:

    Long-acting properties: this compound has a prolonged half-life compared to other neuraminidase inhibitors, allowing for less frequent dosing.

    Deuterium incorporation: The presence of deuterium atoms enhances the metabolic stability of this compound, reducing its degradation and increasing its efficacy.

Similar Compounds

    Zanamivir: Another neuraminidase inhibitor used for the treatment of influenza.

    Oseltamivir: A widely used neuraminidase inhibitor for the treatment and prophylaxis of influenza.

    Peramivir: An intravenous neuraminidase inhibitor used for the treatment of influenza.

This compound stands out due to its unique structural modifications and long-acting properties, making it a valuable compound in the fight against influenza.

Properties

CAS No.

1286920-52-2

Molecular Formula

C₁₃H₁₉D₃N₄O₇

Molecular Weight

349.35

Synonyms

5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-methyl-D-glycero-D-galacto-Non-2-enonic Acid-d3;  (4S,5R,6R)-5-Acetamido-4-_x000B_guanidino-6-((1R,2R)-2,3-dihydroxy-1-methoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic Acid-d3;  R 125

Origin of Product

United States

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